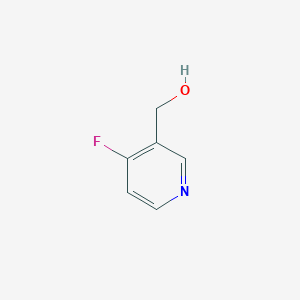
(4-Fluoropyridin-3-yl)methanol
説明
“(4-Fluoropyridin-3-yl)methanol” is a chemical compound that has gained significant interest in scientific research due to its diverse range of properties, potential applications, and biological activities. It is also known as 3-Pyridinemethanol, 4-fluoro .
Molecular Structure Analysis
The molecular formula of “(4-Fluoropyridin-3-yl)methanol” is C6H6FNO. The InChI code is 1S/C6H6FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“(4-Fluoropyridin-3-yl)methanol” has a molecular weight of 127.12. It is typically stored in an inert atmosphere at 2-8°C . The compound is solid at room temperature .科学的研究の応用
Spectroscopic Investigations
The electronic and infrared spectra of 2-fluoropyridine-methanol clusters were observed to study the hydrogen-bonded structures based on molecular orbital calculations. This research highlights the weak hydrogen bond interaction through aromatic hydrogen and the vibrational frequencies of CH bonds in CH3 groups affected by hydrogen bond formation, showcasing the compound's utility in understanding complex molecular interactions and spectral analysis (Nibu, Marui, & Shimada, 2006).
Supramolecular Networks
In another study, the formation of supramolecular networks in (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its analogues was explored. This work demonstrated how simple modifications in molecular structure (such as replacing a fluorine atom with a chlorine atom) can significantly alter intermolecular interaction patterns and supramolecular architecture, revealing the compound's potential in the design of new materials with specific properties (Rajalakshmi et al., 2012).
Catalysis and Synthetic Chemistry
The catalyst-free domino reaction involving a related compound, N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, was used to synthesize compounds exhibiting significant bioactivity against pests. This research not only demonstrates the compound's relevance in organic synthesis but also its potential application in developing new agrochemicals (Zhao et al., 2020).
Molecular Structure Analysis
Studies involving boric acid ester intermediates with benzene rings, where the molecular structures were confirmed by various spectroscopic methods and crystallographic analyses, underline the importance of (4-Fluoropyridin-3-yl)methanol and its derivatives in detailed molecular structure elucidation, contributing to the field of crystallography and molecular design (Huang et al., 2021).
Safety and Hazards
特性
IUPAC Name |
(4-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYBZNUPRFGFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoropyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-5h-pyrido[4,3-b]indole](/img/structure/B3320195.png)

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3320203.png)
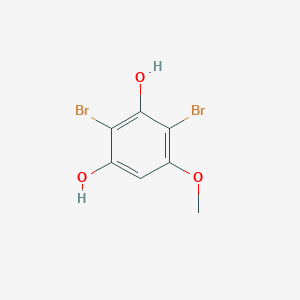

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B3320238.png)
![3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3320239.png)
![Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B3320254.png)

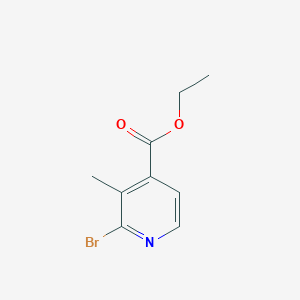
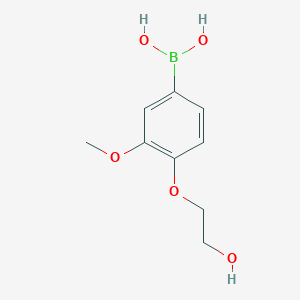
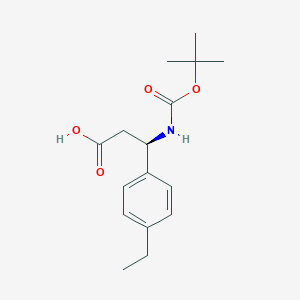

![2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B3320302.png)